molecular formula C6H4N2O2 B160326 Benzofuroxan CAS No. 480-96-6

Benzofuroxan

Cat. No. B160326
CAS RN: 480-96-6
M. Wt: 136.11 g/mol
InChI Key: OKEAMBAZBICIFP-UHFFFAOYSA-N
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Patent
US04185018

Procedure details

18.4 kg (133 moles) of 2-nitroaniline and 0.42 kg (1.3 moles) of tetrabutylammonium bromide are dissolved in 70 kg of toluene. After the addition of 25.3 kg (226 moles) of 50% aqueous potassium hydroxide solution, there is added at 15° to 20° C., during one hour, 110 kg (185 moles) of an aqueous sodium hypochlorite solution. After the addition has been completed, the reaction mixture is allowed to react at 15° to 20° C. for 3 hours, and the aqueous phase is then separated. There is obtained in this manner a solution of benzofurazan-1-oxide in toluene, which solution is suitable for use directly for further reactions, for example for reaction with an acetoacetic acid derivative to the corresponding quinoxaline-1,4-dioxide.
Quantity
18.4 kg
Type
reactant
Reaction Step One
Quantity
0.42 kg
Type
catalyst
Reaction Step One
Quantity
70 kg
Type
solvent
Reaction Step One
Quantity
25.3 kg
Type
reactant
Reaction Step Two
Quantity
110 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2].[OH-].[K+].Cl[O-].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[N+:1]1([O-:3])[O:2][N:6]=[C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=12 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
18.4 kg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC=C1
Name
Quantity
0.42 kg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
70 kg
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
25.3 kg
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
110 kg
Type
reactant
Smiles
Cl[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added at 15° to 20° C., during one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
to react at 15° to 20° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the aqueous phase is then separated

Outcomes

Product
Name
Type
product
Smiles
[N+]1(=C2C(=NO1)C=CC=C2)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.